6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione
Description
6-Amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by substituents at positions 1 (methyl), 3 (butyl), and 6 (amino). Pyrimidine-2,4-diones are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and antibacterial agents, with substituent variations significantly influencing their pharmacological profiles .
Structure
3D Structure
Properties
CAS No. |
133657-31-5 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-amino-3-butyl-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-12-8(13)6-7(10)11(2)9(12)14/h6H,3-5,10H2,1-2H3 |
InChI Key |
AVIXCRCAXIJJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=C(N(C1=O)C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of 6-Aminopyrimidine-2,4-dione Core
The primary synthetic approach involves selective alkylation of the uracil (pyrimidine-2,4-dione) nucleus:
- Starting material: 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione or 6-amino-pyrimidine-2,4-dione derivatives.
- Alkylating agent: Butyl halides (e.g., 1-bromobutane or 1-chlorobutane) are used to introduce the butyl group at the 3-position.
- Conditions: Alkylation typically employs strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at controlled temperatures to favor monoalkylation at N3.
- Yields: Alkylation yields vary but can reach moderate to good yields (~50-70%) depending on reaction time and temperature.
Methylation at N1 Position
- The methyl group at the N1 position is introduced via methylation using methyl iodide or methyl bromide.
- Alkylation is performed after or before the butylation step depending on reactivity and selectivity.
- Base-mediated methylation in DMF or tetrahydrofuran (THF) with sodium hydride is common.
- Typical yields for this step are around 70%.
Amination at C6 Position
- The amino group at position 6 is introduced either by direct amination of the pyrimidine ring or by starting with 6-amino precursors.
- Synthetic routes often start from 6-amino-uracil derivatives or involve substitution of 6-chlorouracil intermediates with ammonia or amines under heating.
- This step is crucial for biological activity and requires careful control to avoid side reactions.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N3-Butylation | 6-amino-3-methylpyrimidine-2,4-dione, 1-bromobutane, NaH, DMF, RT | 55-65 | Selective alkylation at N3 |
| 2 | N1-Methylation | Methyl iodide, NaH, DMF/THF, RT | 70-75 | Methylation at N1 position |
| 3 | Amination at C6 | Ammonia or amine substitution on 6-chlorouracil precursor, heat | 60-80 | Introduction of amino group at position 6 |
This sequence can be adjusted to optimize yields and purity depending on the availability of intermediates and scale.
Catalytic and Alternative Approaches
Copper-Catalyzed Coupling
- Copper-catalyzed amination and thiolation reactions have been used for pyrimidinone derivatives.
- For example, copper iodide with ligands like TMEDA in 1,4-dioxane at elevated temperatures facilitates substitution reactions on pyrimidine rings.
- This approach can be adapted for introducing amino or alkyl substituents with high selectivity.
Mechanistic Insights
- Alkylation occurs preferentially at N3 due to electronic and steric factors.
- Amination at C6 proceeds via nucleophilic aromatic substitution on halogenated pyrimidine intermediates.
- Catalytic cycles involving carbamic-carbonic anhydride intermediates have been proposed for ring closure and heterocycle formation in related systems.
- Microwave-assisted synthesis enhances reaction rates and yields by promoting intramolecular cyclization and overcoming steric hindrance.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Base-mediated alkylation | NaH, 1-bromobutane, DMF, RT | 55-65% | Selective N3 alkylation | Requires careful control to avoid polyalkylation |
| Methylation | Methyl iodide, NaH, DMF/THF, RT | 70-75% | High selectivity for N1 methylation | Sensitive to moisture |
| Amination (substitution) | Ammonia, heat, 6-chlorouracil intermediate | 60-80% | Efficient introduction of amino group | Requires halogenated precursor |
| DMAP-catalyzed one-pot | Boc anhydride, DMAP, amines, MW or RT | Up to 90% | Mild conditions, fast reaction | Mostly demonstrated for quinazoline analogs, adaptation needed |
| Copper-catalyzed coupling | CuI, TMEDA, aryl/alkyl thiols or amines | Moderate | High selectivity | Elevated temperature, ligand dependent |
Research Outcomes and Perspectives
- The preparation of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is well-established through classical alkylation and amination routes.
- Recent catalytic methods, including DMAP-catalyzed cyclizations and copper-catalyzed substitutions, offer promising alternatives for more efficient synthesis.
- Microwave-assisted protocols improve yields and reduce reaction times, making them attractive for scale-up.
- The compound’s synthesis benefits from starting with suitably protected or halogenated pyrimidine intermediates to achieve regioselectivity.
- Ongoing research explores structural analogs for enhanced biological activity, necessitating flexible synthetic routes adaptable to diverse substituents.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives
Antibacterial Efficacy
- Butyl-Substituted Analogs : 1-(1-Butyl)-5-iodopyrimidine-2,4-dione (7a) inhibits B. catarrhalis and S. pyogenes at 0.128 mg/mL, suggesting that bulky alkyl groups (e.g., butyl) improve membrane penetration .
- Methyl vs. Cyclopropyl at Position 1 : Cyclopropyl substituents (18c) are associated with eukaryotic elongation factor-2 kinase (eEF-2K) inhibition, while methyl groups (as in the target compound) may balance lipophilicity and metabolic stability .
Electronic and Steric Effects
- Iodo vs.
Physicochemical Properties
- For example, 7a’s butyl chain contributes to its potent antibacterial activity .
- Thermal Stability : Methyl and cyclopropyl substituents (as in 18c) improve melting points (154–187°C), indicating robust crystalline structures .
Biological Activity
6-Amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological properties, making them subjects of interest in medicinal chemistry and drug development.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 169.18 g/mol
- CAS Number : 2434-53-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, influencing metabolic pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains in vitro. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its effects on key signaling pathways involved in cell cycle regulation.
Case Study:
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound was shown to activate caspase pathways indicative of apoptosis.
Neuroprotective Effects
Emerging evidence suggests that this pyrimidine derivative may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts. This action could have implications for treating neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against biological targets.
Table: SAR Analysis of Pyrimidine Derivatives
| Substituent Position | Effect on Activity | Comments |
|---|---|---|
| 2-position | Increased antibacterial activity | Enhances binding affinity |
| 4-position | Modulates anticancer effects | Alters cell cycle interaction |
| 5-position | Reduces neuroprotective effect | May lead to off-target effects |
Q & A
Basic: What synthetic methodologies are commonly used to prepare 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione derivatives?
Answer:
The core synthetic strategy involves alkylation of pyrimidine-dione precursors. For example:
- Alkylation with alkyl halides : Reacting 6-amino-substituted pyrimidine-diones (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) with alkyl iodides (e.g., ethyl or propyl iodide) in solvents like DMF, using potassium carbonate as a base. Yields range from 40% to 78%, depending on steric and electronic effects .
- Stepwise functionalization : Sequential reactions, such as nitration or condensation with aldehydes, to introduce diverse substituents (e.g., trifluoromethyl groups) .
Characterization relies on 1H/13C NMR (e.g., δ 4.91 ppm for cyclopropyl protons) and LCMS (e.g., [M+H]+ 196.2) for structural confirmation .
Basic: Which spectroscopic techniques are critical for characterizing pyrimidine-dione derivatives?
Answer:
- 1H and 13C NMR : Essential for confirming substituent positions and hydrogen bonding patterns. For example, cyclopropyl protons resonate at δ 0.99–1.24 ppm, while methyl groups appear at δ 1.19–1.24 ppm .
- LCMS : Validates molecular weight and purity (e.g., m/z [M+H]+ 196.2 for compound 18c) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonded dimer formations (e.g., N—H⋯O interactions in trifluoromethyl derivatives) .
Advanced: How can alkylation reactions be optimized to improve yields in N-alkylated derivatives?
Answer:
- Reagent stoichiometry : Excess alkylating agent (1.2–1.5 eq) ensures complete substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reactivity in biphasic systems .
- Temperature control : Moderate heating (50–70°C) balances reaction rate and side-product formation. For example, compound 18d achieved 53% yield at 70°C .
Advanced: How should researchers resolve contradictory spectral data during structural elucidation?
Answer:
- Deuterated solvent verification : Ensure solvents (e.g., CDCl3) do not introduce extraneous peaks.
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., distinguishing methylene protons in butyl chains) .
- Impurity profiling : LCMS or HPLC identifies byproducts (e.g., unreacted starting material in compound 21 synthesis) .
Advanced: What strategies enhance kinase inhibitory activity in pyrimidine-dione derivatives?
Answer:
- Substituent modulation : Bulky groups (e.g., cyclopropyl) at N3 improve eEF-2K inhibition by enhancing hydrophobic interactions .
- Electron-withdrawing groups : Trifluoromethyl or nitro groups at C6 increase electrophilicity, potentially boosting target binding .
- SAR-guided design : Compare inhibitory IC50 values across analogs (e.g., compound 6 vs. 7) to identify critical moieties .
Basic: What biological targets are prioritized for pyrimidine-dione derivatives in preclinical studies?
Answer:
- Kinases : eEF-2K (a regulator of protein synthesis) is a key target, with derivatives showing nanomolar inhibitory activity .
- Antimicrobial targets : Thieno-pyrimidine analogs exhibit activity against bacterial/fungal pathogens via interference with nucleic acid synthesis .
Advanced: How are computational methods integrated into bioactivity prediction?
Answer:
- Molecular docking : Predicts binding poses to eEF-2K’s ATP-binding pocket (e.g., using AutoDock Vina) .
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with IC50 values to prioritize synthetic targets .
- MD simulations : Assesses compound stability in binding sites over time (e.g., 100 ns trajectories for trifluoromethyl derivatives) .
Advanced: What analytical challenges arise in crystallizing pyrimidine-dione derivatives?
Answer:
- Hydrate formation : Water inclusion (e.g., monohydrate in trifluoromethyl derivatives) necessitates controlled recrystallization from anhydrous solvents .
- Polymorphism screening : Varying crystallization conditions (e.g., solvent polarity, cooling rates) identifies stable polymorphs, as seen in 6-amino-1,3-dimethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
